molecular formula C15H22N2O4S B3012726 N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)propane-2-sulfonamide CAS No. 952965-60-5

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)propane-2-sulfonamide

Katalognummer B3012726
CAS-Nummer: 952965-60-5
Molekulargewicht: 326.41
InChI-Schlüssel: LIQGNJNBNKPLQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)propane-2-sulfonamide” is a chemical compound that is used in scientific research. Its applications range from drug development to studying cellular processes. It is also known as Apixaban, a small-molecule, selective FXa inhibitor . The molecular formula for Apixaban is C25H25N5O4, which corresponds to a molecular weight of 459.5 .


Synthesis Analysis

The synthesis of “N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)propane-2-sulfonamide” involves modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .


Molecular Structure Analysis

The molecular structure of “N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)propane-2-sulfonamide” is complex and detailed information about its structure can be found in scientific databases.


Chemical Reactions Analysis

The chemical reactions involving “N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)propane-2-sulfonamide” are complex and involve various steps. For instance, the removal of the Boc protecting group afforded 36c was acetylated to afford compound 36d .


Physical And Chemical Properties Analysis

“N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)propane-2-sulfonamide” has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions . Elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion .

Wissenschaftliche Forschungsanwendungen

Factor Xa Inhibition

“N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide” is a key component of Apixaban , a direct inhibitor of activated factor X (FXa) . This compound is in development for the prevention and treatment of various thromboembolic diseases . It has an inhibitory constant of 0.08 nM for human FXa, and it has greater than 30,000-fold selectivity for FXa over other human coagulation proteases .

Antithrombotic Efficacy

This compound indirectly inhibits platelet aggregation by reducing thrombin generation . Pre-clinical studies of apixaban in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .

Drug Interaction Potential

Apixaban has a low potential for drug–drug interactions . This makes it a safer option for patients who are on multiple medications.

Metabolism and Excretion

The elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο -demethyl apixaban ( O -demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, it is inactive against human FXa .

Use in Research Chemistry

“N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide” is a useful research chemical . It can be used in various chemical reactions and studies.

Intermediate for Apixaban Synthesis

This compound is used as an intermediate for the synthesis of Apixaban , a widely used anticoagulant

Wirkmechanismus

Target of Action

The primary target of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. The compound has an inhibitory constant of 0.08 nM for human FXa, demonstrating a selectivity for FXa over other human coagulation proteases that is greater than 30,000-fold .

Mode of Action

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide acts as a direct inhibitor of FXa . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM−1/s . The compound inhibits free FXa, prothrombinase-bound FXa, and clot-bound FXa activity in vitro .

Biochemical Pathways

By inhibiting FXa, the compound interferes with the coagulation cascade , a series of reactions that ultimately leads to the formation of a blood clot . Although the compound has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .

Pharmacokinetics

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug–drug interactions . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa by N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide results in a reduction in thrombin generation . This leads to a decrease in platelet aggregation and, consequently, a reduction in blood clot formation . Preclinical studies of the compound in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .

Action Environment

Zukünftige Richtungen

“N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)propane-2-sulfonamide” is in development for the prevention and treatment of various thromboembolic diseases . Its potential use in the clinic for the prevention and treatment of various thromboembolic diseases is supported by non-clinical findings .

Eigenschaften

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-11(2)22(19,20)16-12-7-8-14(21-3)13(10-12)17-9-5-4-6-15(17)18/h7-8,10-11,16H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQGNJNBNKPLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC(=C(C=C1)OC)N2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.